N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Amino Groups: Ethylamine and isopropylamine are introduced to the triazine ring through nucleophilic substitution reactions.
Attachment of the Sulfonamide Group: The sulfonamide group is attached to the benzene ring through sulfonation reactions, followed by coupling with the triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes:
Batch or Continuous Flow Reactors: To maintain consistent quality and yield.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazines: From nucleophilic substitution reactions.
Scientific Research Applications
N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide group.
Biological Studies: Investigating its effects on various biological pathways.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves:
Inhibition of Enzymes: The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth.
Molecular Targets: Primarily targets bacterial enzymes involved in folic acid synthesis.
Pathways Involved: Disrupts the synthesis of nucleotides, leading to inhibition of bacterial DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
Trimethoprim: Often used in combination with sulfonamides for enhanced antimicrobial activity.
Uniqueness
Structural Features: The presence of both ethylamino and isopropylamino groups on the triazine ring makes it unique.
Enhanced Activity: The combination of these groups may enhance its antimicrobial properties compared to other sulfonamides.
Properties
Molecular Formula |
C15H22N6O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22N6O2S/c1-5-16-13-18-14(17-10(2)3)20-15(19-13)21-24(22,23)12-8-6-11(4)7-9-12/h6-10H,5H2,1-4H3,(H3,16,17,18,19,20,21) |
InChI Key |
HRCVQBCIZRAPLS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C)NC(C)C |
Origin of Product |
United States |
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